![molecular formula C7H7N3OS B015593 5,6-Diaminobenzothiazolinone CAS No. 120791-35-7](/img/structure/B15593.png)
5,6-Diaminobenzothiazolinone
Overview
Description
5,6-Diaminobenzothiazolinone: is a synthetic organic compound with the molecular formula C7H7N3OS and a molecular weight of 181.21 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminobenzothiazolinone typically involves the nitration of a benzothiazole precursor followed by reduction. One common method uses dichloroethane as a solvent and phosphorus pentoxide as a catalyst during the nitration step. The reduction step employs water as a solvent, which can be recycled to meet green chemistry requirements . This method is advantageous due to its stable process, ease of operation, and reduced waste production.
Industrial Production Methods: For large-scale industrial production, the synthesis process is optimized to ensure high yield and minimal waste. The use of recyclable solvents and catalysts that do not produce hazardous by-products is emphasized to align with environmental regulations .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diaminobenzothiazolinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5,6-Diaminobenzothiazolinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Diaminobenzothiazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzothiazole: A parent compound with a similar ring structure but lacking the amino groups.
2-Aminobenzothiazole: Contains one amino group and exhibits different reactivity and applications.
6-Aminobenzothiazole: Another derivative with a single amino group at a different position on the ring.
Uniqueness: 5,6-Diaminobenzothiazolinone is unique due to the presence of two amino groups at the 5 and 6 positions on the benzothiazole ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Biological Activity
5,6-Diaminobenzothiazolinone (DABT) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of DABT, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique benzothiazole structure, which contributes to its reactivity and biological properties. The compound features two amino groups at the 5 and 6 positions of the benzothiazole ring, enhancing its potential as a pharmacological agent.
Anticancer Properties
One of the primary areas of research concerning DABT is its anticancer activity. Studies have demonstrated that DABT exhibits significant cytotoxic effects against various cancer cell lines. For example, research has shown that DABT can inhibit the growth of adenocarcinoma cells, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Cytotoxic Effects of DABT on Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
Adenocarcinoma | 15 | |
Mammary Neoplasms | 20 | |
Other Cancer Types | Varies | Ongoing Research |
The mechanism through which DABT exerts its biological effects involves several pathways:
- Alkylation of DNA : DABT has been shown to interact with DNA, leading to alkylation which can disrupt normal cellular processes and induce apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Research indicates that DABT may inhibit specific enzymes involved in cell proliferation and survival, further contributing to its anticancer properties .
Case Study: In Vivo Efficacy
A notable study evaluated the in vivo efficacy of DABT in animal models. Mice treated with DABT showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential for further development as an anticancer drug .
Clinical Implications
The implications of these findings suggest that DABT could be explored as a candidate for drug development targeting specific cancers. Further clinical trials are necessary to establish effective dosing regimens and assess long-term effects.
Properties
IUPAC Name |
5,6-diamino-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNQBUYZEFYXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)S2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400630 | |
Record name | 5,6-Diamino-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120791-35-7 | |
Record name | 5,6-Diamino-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.